molecular formula C9H6FLiN2O2 B3001610 Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197057-64-8

Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B3001610
CAS No.: 2197057-64-8
M. Wt: 200.1
InChI Key: CXVYKKHCJOYMAS-UHFFFAOYSA-M
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Description

Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate: is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid with lithium hydroxide in an organic solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.

    Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry: Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in the study of biochemical pathways and disease mechanisms.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs for various diseases.

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance materials.

Comparison with Similar Compounds

    7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid: Lacks the lithium ion, resulting in different chemical properties and biological activities.

    1-methyl-1H-benzo[d]imidazole-2-carboxylate: Lacks both the fluorine atom and the lithium ion, leading to reduced reactivity and specificity.

    Lithium benzo[d]imidazole-2-carboxylate: Lacks the fluorine atom, resulting in different binding affinities and biological activities.

Uniqueness: Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate is unique due to the presence of both the lithium ion and the fluorine atom. This combination enhances its chemical stability, reactivity, and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

lithium;7-fluoro-1-methylbenzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2.Li/c1-12-7-5(10)3-2-4-6(7)11-8(12)9(13)14;/h2-4H,1H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVYKKHCJOYMAS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C2=C(C=CC=C2F)N=C1C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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